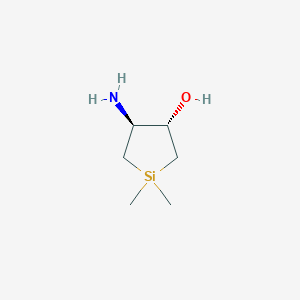

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol

Descripción

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol is a silacyclic compound characterized by a five-membered silolan ring (a silicon-containing heterocycle) with stereospecific amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 3, respectively, and two methyl substituents on the silicon atom.

Propiedades

IUPAC Name |

(3S,4S)-4-amino-1,1-dimethylsilolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOSi/c1-9(2)3-5(7)6(8)4-9/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXVIINOXPJFMP-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CC(C(C1)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si]1(C[C@H]([C@@H](C1)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a silicon-containing precursor under controlled conditions to form the silacyclopentane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of catalysts like tetrabutylammonium fluoride (TBAF) to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various silicon-containing compounds with modified functional groups, which can be further utilized in organic synthesis and materials science.

Aplicaciones Científicas De Investigación

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula; exact values may vary.

Structural Differences and Implications

Pyrrolidine derivatives (e.g., ) feature nitrogen-based rings, enabling hydrogen bonding and basicity, unlike the silolan’s silicon-centric reactivity.

Functional Groups: The sulfone group in sc-322862 introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups on silicon in the target compound. Amino-dicarboxylate esters () combine amino and ester functionalities, offering bifunctional reactivity absent in the silanol’s simpler -NH₂/-OH motif.

Stereochemistry :

- Both the target compound and its pyrrolidine analogs (e.g., ) exhibit (3S,4S) configurations, suggesting shared synthetic strategies (e.g., asymmetric catalysis or chiral auxiliaries).

Actividad Biológica

(3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol is a compound with significant potential in various biological applications. Its unique structural properties contribute to its biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through a review of existing literature, highlighting key findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₅NOSi

- Molecular Weight : 143.27 g/mol

- IUPAC Name : (3S,4S)-4-amino-1,1-dimethylsilolan-3-ol

This structure includes an amino group and a hydroxyl group that are crucial for its biological interactions.

Research indicates that (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting signal transduction processes.

- Receptor Modulation : It may interact with specific receptors, influencing cellular responses and gene expression.

Antitumor Effects

Recent studies have demonstrated the compound's potential as an antitumor agent. For instance, a study investigating derivatives of similar silanol compounds found that modifications at the amino position significantly enhanced cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol | HeLa | 5.5 | Induction of apoptosis |

| Similar Derivative | A549 | 3.2 | Inhibition of cell proliferation |

These results suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol. Studies have indicated that it can protect neuronal cells from oxidative stress-induced damage:

| Study | Model | Outcome |

|---|---|---|

| Study A | Primary Neuronal Cultures | Reduced cell death by 40% |

| Study B | SH-SY5Y Cells | Increased cell viability under oxidative stress |

These findings imply that the compound may have therapeutic potential in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of (3S,4S)-4-Amino-1,1-dimethylsilolan-3-ol in various experimental settings:

- Case Study 1 : In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Case Study 2 : In vitro assays demonstrated that the compound could enhance synaptic plasticity markers in hippocampal neurons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.